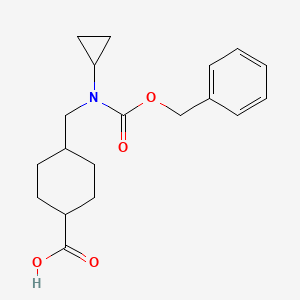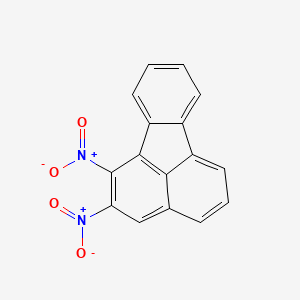
1,2-Dinitrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dinitrofluoranthene is a chemical compound with the molecular formula C16H8N2O4 and a molecular weight of 292.2457 g/mol . It is a derivative of fluoranthene, characterized by the presence of two nitro groups at the 1 and 2 positions of the fluoranthene ring. This compound is known for its mutagenic and carcinogenic properties, making it a subject of interest in environmental and health-related studies .
Métodos De Preparación
The synthesis of 1,2-Dinitrofluoranthene typically involves the nitration of fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound along with other nitro derivatives, which can be separated and purified using chromatographic techniques .
laboratory-scale synthesis remains a common approach for obtaining this compound for research purposes .
Análisis De Reacciones Químicas
1,2-Dinitrofluoranthene undergoes various chemical reactions, including:
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1,2-Dinitrofluoranthene has several scientific research applications:
Environmental Studies: Due to its mutagenic and carcinogenic properties, this compound is used as a marker for studying the presence and effects of nitroaromatic compounds in the environment.
Mutagenicity Testing: The compound is employed in mutagenicity assays, such as the Ames test, to evaluate the mutagenic potential of various substances.
Analytical Chemistry: This compound is used as a standard in high-performance liquid chromatography (HPLC) for the separation and quantification of nitroaromatic compounds in complex mixtures.
Mecanismo De Acción
The mutagenic and carcinogenic effects of 1,2-Dinitrofluoranthene are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation in the body, leading to the formation of reactive intermediates that can covalently bind to DNA. This binding results in DNA damage, which can cause mutations and initiate carcinogenesis . The specific molecular targets and pathways involved in these processes are still under investigation, but the compound’s interaction with cellular enzymes and DNA is a key factor in its biological activity .
Comparación Con Compuestos Similares
1,2-Dinitrofluoranthene is structurally similar to other nitroaromatic compounds, such as:
3,9-Dinitrofluoranthene: Another isomer of dinitrofluoranthene, known for its strong mutagenic properties.
1,3-Dinitropyrene: A nitroaromatic compound with similar mutagenic and carcinogenic effects.
1,6-Dinitropyrene: Another nitroaromatic compound used in environmental and mutagenicity studies.
Compared to these compounds, this compound is unique in its specific substitution pattern, which influences its chemical reactivity and biological effects .
Propiedades
Número CAS |
33611-88-0 |
|---|---|
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
1,2-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-9-4-3-7-11-10-5-1-2-6-12(10)15(14(9)11)16(13)18(21)22/h1-8H |
Clave InChI |
ZVFDFXXVLYCTIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C2=C43)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


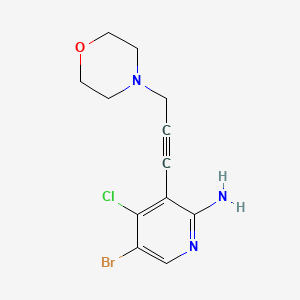
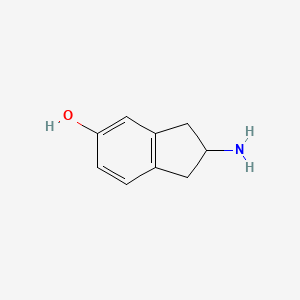

![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)
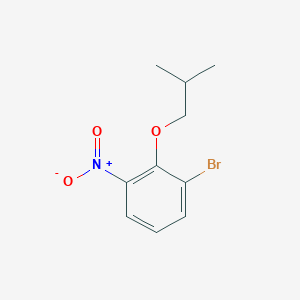
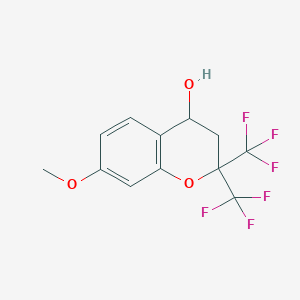
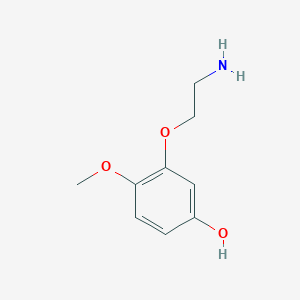
![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
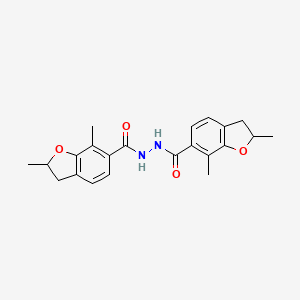
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
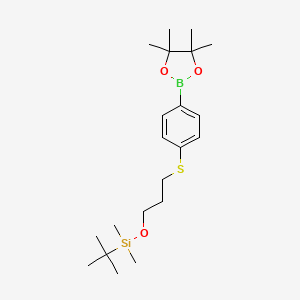
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
